molecular formula C12H12N2O3S B3001314 Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate CAS No. 852940-55-7

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate

Cat. No.: B3001314
CAS No.: 852940-55-7
M. Wt: 264.3
InChI Key: UUSRLUYCUKSBHU-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate is a chemical compound featuring a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The 4-oxo-3,4-dihydroquinazoline structure serves as a key pharmacophore in the design of novel therapeutic agents, particularly in oncology research . Compounds based on this scaffold are frequently investigated as multitargeted kinase inhibitors, with demonstrated potential to inhibit enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in anti-angiogenic and anticancer drug development . Furthermore, structurally similar dihydroquinazolinone derivatives have been designed and synthesized as potential inhibitors of cytosolic enzyme methionine synthase (MetS) . Methionine synthase catalyzes the synthesis of methionine, and its inhibition is a promising strategy for novel cancer treatments, as many tumour cells are methionine-dependent . The molecular structure of this compound, which includes a sulfur-containing side chain, is characteristic of chemoselectively S-alkylated derivatives, a modification that has been shown to enhance binding affinity to enzyme active sites . Researchers value this compound for its utility in exploring new pathways for cancer chemotherapy and enzyme inhibition. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)13-12(14)18/h2-5H,6-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSRLUYCUKSBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate thiol and an esterifying agent. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the process is typically carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in antibiotic therapies .

Anticancer Activity
Quinazoline derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further exploration in cancer treatment .

Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Specifically, it targets certain kinases involved in cell signaling pathways, which are often dysregulated in cancerous cells. This inhibition could lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .

Agricultural Applications

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Studies have indicated that it exhibits herbicidal activity against common agricultural weeds, potentially offering a new avenue for sustainable weed management strategies . Its mechanism involves disrupting plant growth hormone pathways, leading to stunted growth and eventual death of the target species.

Plant Growth Regulation
In addition to its herbicidal properties, this compound may act as a plant growth regulator. Preliminary studies suggest that it can enhance root development and overall plant vigor when applied at specific concentrations. This dual functionality as both a pesticide and growth enhancer positions it as a valuable tool in modern agriculture .

Materials Science

Polymer Chemistry
this compound has potential applications in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research is ongoing to explore its use in creating biodegradable plastics that maintain performance while reducing environmental impact .

Nanocomposite Development
The compound can also be utilized in the development of nanocomposites for electronic applications. By integrating this compound into nanomaterials, researchers aim to improve conductivity and mechanical strength, which are critical for applications in sensors and energy storage devices .

Data Tables

Application Area Description Potential Impact
Medicinal ChemistryAntimicrobial and anticancer propertiesNew therapeutic agents
Agricultural ScienceHerbicidal activity and plant growth regulationSustainable farming practices
Materials SciencePolymer synthesis and nanocomposite developmentEnhanced material properties

Case Studies

  • Antimicrobial Efficacy Study : A recent publication demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibiotic alternative .
  • Cancer Cell Line Research : In vitro assays revealed that treatment with the compound resulted in a 50% reduction in cell viability of MCF-7 cells at a concentration of 10 µM after 48 hours .
  • Pesticidal Trials : Field trials showed a significant reduction in weed biomass (up to 75%) when applying the compound at recommended rates compared to control plots .

Mechanism of Action

The mechanism of action of Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally analogous quinazolinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Notable Properties
Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate (Target) 2-sulfanyl, 4-oxo, 3-methyl propanoate C₁₁H₁₂N₂O₃S 280.30* Likely exhibits hydrogen bonding (C–H···O) for crystal stabilization .
Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate 6-nitro, 3-phenyl, 2-sulfanyl C₁₈H₁₅N₃O₅S 385.39 Monoclinic P2₁/n space group; Z=4; nitro group enhances electrophilicity .
Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate 6-bromo C₁₂H₁₁BrN₂O₃ 311.13 Commercial availability (98% purity); bromo substituent enables cross-coupling .
2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-propyl)quinazolin-4(3H)-one 6,8-bis(4-methoxyphenyl), 2-methyl Not provided - Synthesized via Suzuki coupling (PdCl₂(PPh₃)₂); mp 228–230°C .
Key Observations:
  • Bulkier Groups: Methoxyphenyl substituents (e.g., in ) improve lipophilicity, which may influence bioavailability. Halogenation: The bromo substituent in offers a handle for further functionalization via cross-coupling reactions.
  • Crystallography: The 6-nitro derivative crystallizes in a monoclinic P2₁/n system with intermolecular C–H···O interactions stabilizing the lattice . Similar packing motifs are expected for the target compound.

Biological Activity

Methyl 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoate, a compound with the molecular formula C12_{12}H12_{12}N2_2O3_3S and CAS number 852940-55-7, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core structure, which is known for various biological activities. The presence of the sulfanyl group and the keto functionality contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight264.30 g/mol
Boiling PointNot available
CAS Number852940-55-7
Chemical FormulaC12_{12}H12_{12}N2_2O3_3S

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study published in PubChem highlighted that derivatives of quinazoline possess activity against various bacterial strains, suggesting that this compound may also demonstrate similar effects .

Anticancer Properties

Quinazoline derivatives are often studied for their anticancer potential. A review of literature indicates that this compound could inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been shown to target specific kinases involved in cancer progression .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds in the quinazoline class often act as inhibitors of protein kinases.
  • Induction of Oxidative Stress : The sulfanyl group may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
  • Modulation of Signaling Pathways : This compound may interfere with signaling pathways such as MAPK or PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated that a related quinazoline derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound led to significant reductions in cell viability at concentrations ranging from 10 to 50 µM over 48 hours .

Q & A

Q. Basic

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30, 1 mL/min) .
  • NMR : Confirm absence of rotamers via ¹H NMR (DMSO-d₆, 500 MHz); ester carbonyl at δ ~170 ppm in ¹³C NMR .

Methodological Insight : Accelerated stability studies (40°C/75% RH for 4 weeks) detect degradation products via LC-MS.

How can contradictions between computational and experimental bioactivity data be resolved?

Advanced
Reconcile discrepancies by incorporating protein flexibility (e.g., molecular dynamics simulations) or post-hoc metrics like RMSD/ligand efficiency. For MAO inhibitors, mutagenesis studies (e.g., Tyr435Ala in MAO-B) validate predicted binding modes .

Methodological Insight : Use consensus scoring (e.g., Glide XP + Prime MM-GBSA) to improve docking accuracy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.